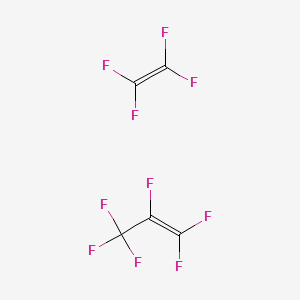
Hfp tfe
概述
描述
Hexafluoropropylene (HFP) and Tetrafluoroethylene (TFE) are the most common monomers for the synthesis of fluoropolymers at an industrial scale . These fluoropolymers are high-tech materials with extraordinary properties such as non-flammability, chemical stability, high dielectric strength, and operating temperatures up to 280 °C .
Synthesis Analysis
TFE is produced via multistep pyrolysis of chlorodifluoromethane (R22), resulting in a high energy demand and high amounts of waste acids, mainly HCl and HF . A study has shown that high conversion rates of CHF3, which is used as a surrogate of partly fluorinated ECF streams, and high yields of fluoromonomers could be achieved in a microreactor .
Molecular Structure Analysis
The molecular structure of TFE/HFP copolymers and TFE/HFP/per-fluoro(alkyl vinyl ether) (TFE/HFP/PAVE) terpolymers, also known as FEP polymers, has been reviewed . The critical molecular weight for the onset of entanglements, Mc, the zero-shear viscosity versus molecular weight relationship, dependence of rheology on thermal history, and aspects of shear-induced crystallization are presented .
Chemical Reactions Analysis
TFE is manufactured from chloroform. Chloroform is fluorinated by reaction with hydrogen fluoride to produce chlorodifluoromethane (R-22). Pyrolysis of chlorodifluoromethane (at 550–750 °C) yields TFE, with difluorocarbene as an intermediate .
Physical And Chemical Properties Analysis
Fluoropolymers are unique materials bearing exceptional properties as high thermal, chemical, aging, UV and weather resistance, high repellency towards oils, solvents, water and soil, low refractive index/flammability/dielectric constants as well as a high protection from oxidative and hydrolytic degradation .
作用机制
The poly (VDF- co -HFP) copolymer undergoes the dehydrofluorination reaction mainly via the Zaitsev rule and via the Hofmann rule to a lesser extent . A novel high-performance hydroxyl-terminated liquid fluoroelastomer (t-HTLF) with a high fluorine content, temperature resistance, and curing efficiency was synthesized from a terpolymer of vinylidene fluoride (VDF), TFE, and HFP .
安全和危害
未来方向
A new chlorine-free process for producing TFE and HFP in a microreactor is presented, starting from partially fluorinated alkanes obtained from electrochemical fluorination (ECF). The energy saving and the environmental impact are shown by a life cycle assessment (LCA). The LCA confirms that the developed process has economical as well as ecological benefits, and is thus an interesting option for future industrial production of fluoroalkenes .
属性
CAS 编号 |
25067-11-2 |
|---|---|
分子式 |
C5F10 |
分子量 |
250.04 g/mol |
IUPAC 名称 |
1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C3F6.C2F4/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6 |
InChI 键 |
PEVRKKOYEFPFMN-UHFFFAOYSA-N |
规范 SMILES |
C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F |
相关CAS编号 |
25067-11-2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

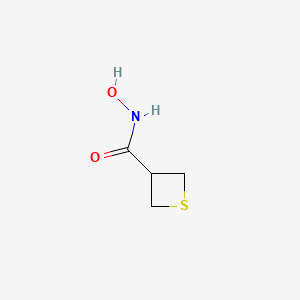
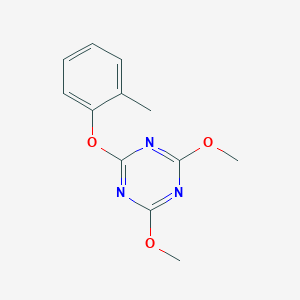

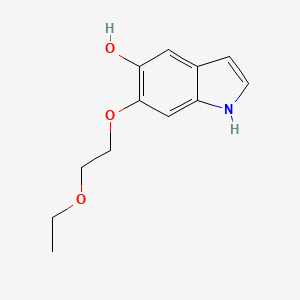
![tert-butyl 6-(methyl-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1,4-oxazepane-4-carboxylate](/img/structure/B8331832.png)
![Benzo[b]thiophene, 7-bromo-5-(trifluoromethyl)-](/img/structure/B8331836.png)
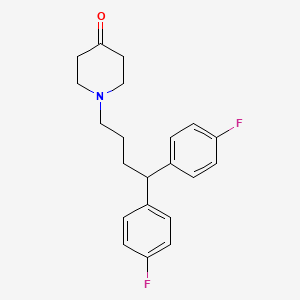



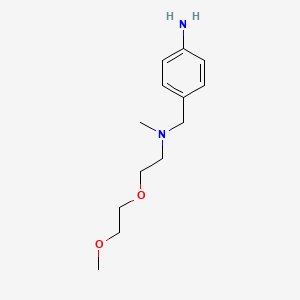

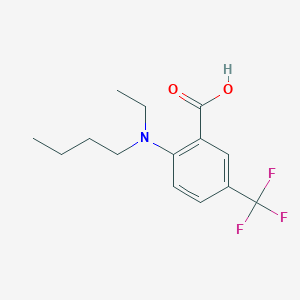
![2-[(3-Methoxyphenyl)hydrazono]malononitrile](/img/structure/B8331918.png)